1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Description

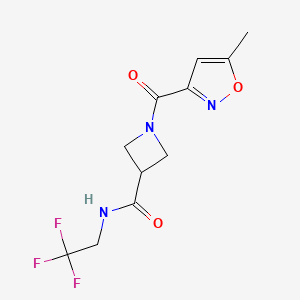

This compound is a small-molecule heterocyclic derivative featuring a central azetidine ring (a four-membered saturated amine) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further modified with a 2,2,2-trifluoroethyl moiety, while the azetidine’s 1-position is functionalized via a 5-methyl-1,2-oxazole-3-carbonyl group.

Structurally, the compound shares similarities with urea derivatives (e.g., BJ54055 in ) and carboxamide-containing analogs (e.g., piperidine-based compounds in ), but its azetidine core distinguishes it from larger cyclic amines like piperidine or oxane derivatives .

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O3/c1-6-2-8(16-20-6)10(19)17-3-7(4-17)9(18)15-5-11(12,13)14/h2,7H,3-5H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIXMJRORUFOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Core Ring Systems :

- The target compound’s azetidine ring (4-membered) contrasts with the 6-membered piperidine () and oxane () systems. Smaller rings like azetidine impose greater ring strain but may enhance binding specificity in certain targets.

- BJ54055 () lacks a cyclic amine entirely, instead employing a linear urea scaffold.

Substituent Effects :

- The trifluoroethyl group is a common feature in the target compound and ’s piperidine derivative. This group’s strong electron-withdrawing nature likely impacts solubility and metabolic stability.

- Oxazole vs. Oxadiazole/Thiophene : The 5-methyloxazole in the target compound (aromatic, moderate polarity) differs from the 1,2,4-oxadiazole (polar, hydrogen-bond acceptor) in and the thiophene (sulfur-containing, less polar) in the same compound.

Linker Diversity :

- The target compound uses a direct carbonyl linkage between the azetidine and oxazole, whereas ’s analog employs an oxadiazole linker, which may confer rigidity and influence bioavailability .

Hypothesized Pharmacological Implications

While specific activity data are absent in the provided evidence, structural trends suggest:

- Metabolic Stability : The oxazole ring in the target compound may resist oxidative degradation better than thiophene () or pyridine () systems due to its aromatic stability and lack of reactive sulfur/nitrogen .

- Target Selectivity : The compact azetidine core could reduce off-target interactions compared to bulkier piperidine derivatives (), though this depends on the biological context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.